2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2/c20-19(21,22)14-8-4-5-9-16(14)23-17(26)12-25-18(27)11-10-15(24-25)13-6-2-1-3-7-13/h1-11H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHNOEQYTGVUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the formation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The introduction of the trifluoromethyl phenyl group is often accomplished via nucleophilic substitution reactions using trifluoromethylating agents under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
Amide Bond Reactivity
The acetamide moiety participates in hydrolysis and nucleophilic substitution reactions:
Pyridazinone Ring Reactivity
The 6-oxo-3-phenylpyridazin-1(6H)-yl group undergoes electrophilic substitution and redox reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 of the pyridazinone ring (yield: 55%) .
-
Halogenation : Br₂ in CHCl₃ selectively brominates the phenyl substituent at the para position (yield: 68%).
Oxidation and Reduction
Trifluoromethyl Group Stability
The -CF₃ group demonstrates limited reactivity under standard conditions but participates in:
-
Nucleophilic Aromatic Substitution : Requires harsh conditions (e.g., NH₃, 150°C, Cu catalyst) to replace -CF₃ with -NH₂ (yield: 42%).
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Radical Reactions : UV light initiates CF₃- radical formation, enabling coupling with alkenes (e.g., styrene) in the presence of Ir(ppy)₃ (yield: 51%).
Cycloaddition and Cross-Coupling
The compound serves as a dienophile or coupling partner:
Biological Activation Pathways
In pharmacological contexts, the compound undergoes enzyme-mediated transformations:
-
Cytochrome P450 Oxidation : Hepatic metabolism generates 4-hydroxy-pyridazinone derivatives (major metabolite) .
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Glucuronidation : Acetamide linker conjugates with glucuronic acid, enhancing water solubility for renal excretion .
Synthetic Methodologies
Key steps in its synthesis involve:
-
Pyridazinone Formation : Cyclocondensation of diketones with hydrazines (e.g., phenylhydrazine) in PPA (polyphosphoric acid) at 70°C .
-
Acetamide Coupling : Reaction of 2-chloroacetamide intermediates with 2-(trifluoromethyl)aniline using K₂CO₃ in DMF (yield: 78%) .
Reaction Kinetic Data
Comparative reaction rates under standardized conditions:
| Reaction | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
|---|---|---|
| Hydrolysis (acidic) | 3.2 × 10⁻⁴ | 85.3 |
| Bromination | 1.8 × 10⁻³ | 72.1 |
| Suzuki Coupling | 4.5 × 10⁻² | 64.9 |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide exhibit significant anticancer properties. For example, related pyridazine derivatives have shown promising growth inhibition against various cancer cell lines, including:
- SNB-19 : 86.61% inhibition
- OVCAR-8 : 85.26% inhibition
- NCI-H40 : 75.99% inhibition
These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, warranting further investigation into its mechanism of action and efficacy in vivo .
Antimicrobial Properties
Compounds with similar structures have been evaluated for their antimicrobial efficacy. The presence of the pyridazine moiety is believed to enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes. Preliminary studies indicate potential effectiveness against both Gram-positive and Gram-negative bacteria, although specific data for this compound is still limited.
Neuroprotective Effects
There is growing interest in the neuroprotective capabilities of pyridazine derivatives. Research suggests that these compounds may exhibit protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. A detailed structure-activity relationship (SAR) study could elucidate the specific substituents that enhance neuroprotective activity.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide and evaluated their biological activities. The results demonstrated that modifications in the phenyl ring significantly impacted anticancer activity, suggesting a strong correlation between structural features and biological efficacy.
| Compound | Cancer Cell Line | % Growth Inhibition |
|---|---|---|
| Compound A | SNB-19 | 86.61% |
| Compound B | OVCAR-8 | 85.26% |
| Compound C | NCI-H40 | 75.99% |
Case Study 2: Mechanistic Studies
Mechanistic studies have indicated that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This finding highlights its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C₁₉H₁₄F₃N₃O₂
- Molecular Weight : 373.33 g/mol
- CAS Number : 898132-80-4
- ChemSpider ID : 4961051 .
Structural Features: This compound consists of a pyridazinone core (6-oxo-3-phenylpyridazine) linked via an acetamide group to a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry .
Comparison with Structurally Similar Compounds
Structural Analogues of Pyridazinone-Based Acetamides
The following compounds share the pyridazinone-acetamide scaffold but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Key Structural and Functional Differences
Acetamide Substituents :
- The target compound ’s 2-(trifluoromethyl)phenyl group confers high electronegativity and lipophilicity, enhancing membrane permeability compared to analogs like the pyridin-3-ylmethyl (polar) or phenethyl (less electronegative) groups .
- The 3-fluorophenylmethyl analog () replaces -CF₃ with a fluorine atom, reducing steric bulk but maintaining moderate electronegativity .
Pharmacological Implications: Analogs like ZINC00220177 () were identified as acetylcholinesterase inhibitors, suggesting the pyridazinone-acetamide scaffold has neuropharmacological relevance. However, the target compound’s -CF₃ group may improve target binding or metabolic stability compared to non-fluorinated analogs .
Physicochemical Properties and Bioavailability
Lipophilicity (LogP) :
Metabolic Stability :
- Fluorinated analogs (e.g., target compound and 3-fluorophenylmethyl derivative) exhibit slower hepatic clearance due to resistance to oxidative metabolism .
Biological Activity
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H21F3N3O
- Molecular Weight : 392.41 g/mol
- CAS Number : 923100-64-5
The compound's structure includes a pyridazine ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group is particularly noteworthy as it often enhances metabolic stability and biological potency.
Anticonvulsant Activity
Research has indicated that derivatives of the pyridazine structure exhibit anticonvulsant properties. In a study evaluating various derivatives, compounds containing trifluoromethyl groups demonstrated significant activity in the maximal electroshock (MES) test, a standard model for assessing anticonvulsant efficacy. The introduction of fluorine atoms was found to be crucial for enhancing the anticonvulsant activity of these compounds .
Table 1: Summary of Anticonvulsant Activity
| Compound ID | Dose (mg/kg) | MES Test Result |
|---|---|---|
| Compound A | 100 | Active |
| Compound B | 300 | Active |
| Compound C | 100 | Inactive |
The mechanism through which these compounds exert their anticonvulsant effects is believed to involve modulation of neuronal voltage-sensitive sodium channels. The SAR studies suggest that specific substitutions at the anilide moiety significantly influence the anticonvulsant activity, with trifluoromethyl derivatives showing enhanced binding affinity .
Structure-Activity Relationships (SAR)
The SAR analysis for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide reveals that:
- Trifluoromethyl Substitution : Enhances lipophilicity and CNS penetration.
- Pyridazine Core : Acts as a pharmacophore essential for biological activity.
These factors contribute to the compound's ability to interact effectively with biological targets, leading to its observed pharmacological effects .
Case Studies
In vivo studies have shown that compounds similar to 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide exhibit promising results in animal models. For instance, a related compound demonstrated significant protection against seizures in both acute and chronic models, indicating potential therapeutic applications in epilepsy .
Q & A
Q. What synthetic routes are commonly employed for the preparation of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyridazine ring via cyclization of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds .
- Acetamide coupling : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or amidation reactions under mild acidic/basic conditions .
- Purification : Column chromatography or recrystallization to achieve >95% purity, as validated by HPLC .
Q. Key Considerations :
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Q. What preliminary biological assays are recommended to assess its bioactivity?
Methodological Answer:
- Enzyme Inhibition Screens : Target kinases or phosphatases due to the pyridazine core’s affinity for ATP-binding pockets .
- Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Solubility Profiling : Use DMSO/PBS mixtures to determine solubility limits (>50 µM required for in vitro assays) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict binding modes to targets like COX-2 or PDE4, focusing on the pyridazine ring’s electrostatic interactions .
- ADMET Prediction : Tools like SwissADME to estimate logP (~3.2), blood-brain barrier permeability (low), and CYP450 inhibition risks .
- DFT Calculations : Analyze the electron-withdrawing effect of the trifluoromethyl group on acetamide reactivity .
Case Study :
A PubChem-derived analog showed improved metabolic stability when methoxy groups were added to the phenyl ring, reducing hepatic clearance by 40% .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Replication : Ensure consistent testing ranges (e.g., 0.1–100 µM) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Target Selectivity Profiling : Use kinome-wide screens to identify off-target interactions that may explain variability .
- Meta-Analysis : Compare structural analogs (e.g., 2-methylphenyl vs. 4-fluorophenyl derivatives) to isolate substituent-specific effects .
Example :
Inconsistent IC values against EGFR may arise from differences in assay pH (7.4 vs. 6.8), altering protonation states of the pyridazine ring .
Q. What experimental design strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature (60–100°C), catalyst loading (5–20 mol%), and solvent (DMF vs. acetonitrile) .
- Continuous Flow Reactors : Minimize degradation of heat-sensitive intermediates (e.g., pyridazine N-oxide) .
- In-Line Analytics : PAT tools like ReactIR to monitor reaction progress and terminate at >90% conversion .
Q. How does the trifluoromethyl group influence the compound’s mechanism of action?
Methodological Answer:
- Electrophilic Effects : The -CF group enhances binding to hydrophobic pockets in targets like HSP90, confirmed by ΔG calculations (~-9.2 kcal/mol) .
- Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in hepatic microsome assays (t > 120 min) .
- Crystallographic Evidence : X-ray structures show CF-π interactions with Phe-138 in COX-2, stabilizing the inhibitor-enzyme complex .
Q. Methodological Challenges and Solutions
Q. Addressing Low Solubility in Aqueous Media
- Strategies :
- Co-solvent systems (e.g., PEG-400/water) .
- Prodrug design: Introduce phosphate esters at the pyridazine oxygen .
- Validation : Dynamic light scattering (DLS) to monitor nanoparticle formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
